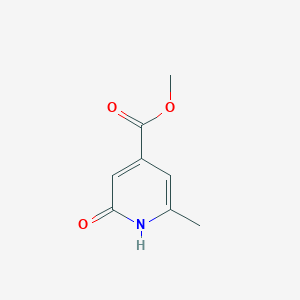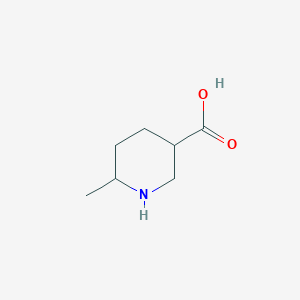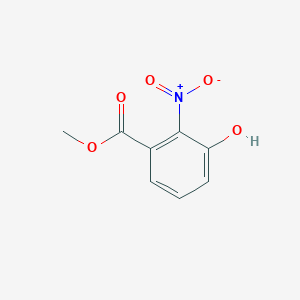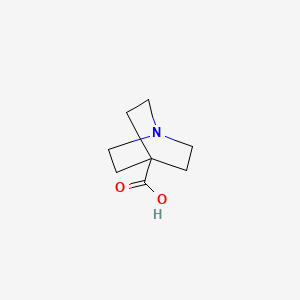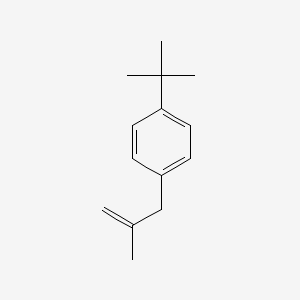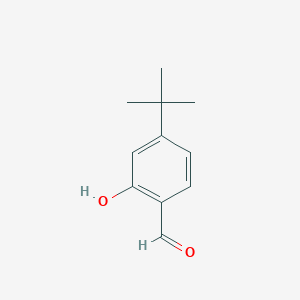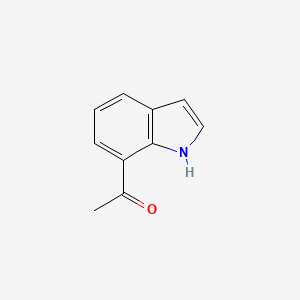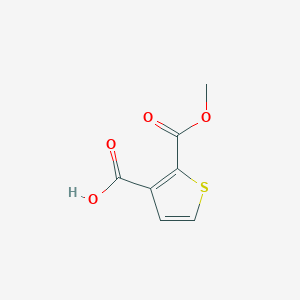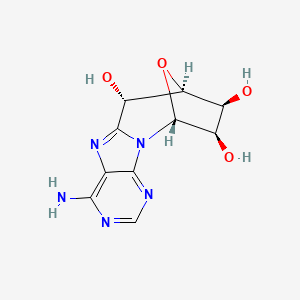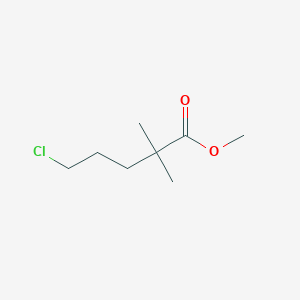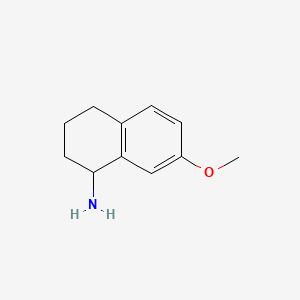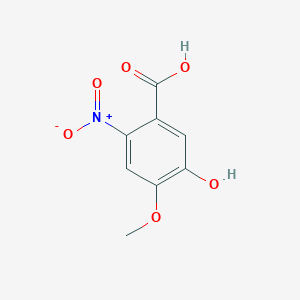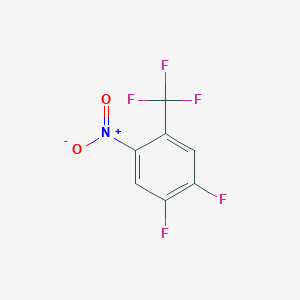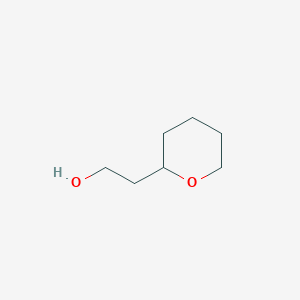
2-(Tetrahydro-2H-pyran-2-yl)ethanol
Vue d'ensemble
Description
2-(Tetrahydro-2H-pyran-2-yl)ethanol (THP) is an important organic compound that has found a variety of applications in both industrial and scientific research. THP is a type of polyol, meaning it contains multiple hydroxyl groups. It is also a cyclic ether, meaning it has an oxygen atom located in the center of a ring structure, and is derived from the monomer 2-propene. THP is a colorless liquid that is slightly soluble in water, and has a low boiling point.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Achmatowicz Rearrangement : The synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one via Achmatowicz rearrangement demonstrates the use of 2-(Tetrahydro-2H-pyran-2-yl)ethanol derivatives in producing complex organic compounds with good yield, showcasing its utility in synthetic organic chemistry (Gerçek, 2007).
Silicon-Directed Cyclization : The compound is utilized in the silicon-directed oxa-Pictet-Spengler cyclization to synthesize tetrahydro-pyrano[3,4-b]indoles, demonstrating its role in facilitating complex cyclization reactions (Zhang et al., 2005).
Coordination Chemistry and Material Science
- Coordination Behavior : Research on the coordination behavior of similar pyran-based ligands against metals such as Pd(II), Zn(II), and Cu(II) highlights the potential of 2-(Tetrahydro-2H-pyran-2-yl)ethanol derivatives in forming complexes with different geometries and nuclearities, which could be essential for catalysis and material science applications (Muñoz et al., 2011).
Chemical Protection and Deprotection Strategies
- Acetal Protecting Groups : The use of Vanadium(III) Chloride for introducing tetrahydrofuran-based acetal protecting groups highlights the versatility of 2-(Tetrahydro-2H-pyran-2-yl)ethanol in protecting group chemistry. Such strategies are crucial for the step-wise synthesis of complex organic molecules, showing the importance of this compound in synthetic protocols (Das et al., 2007).
Propriétés
IUPAC Name |
2-(oxan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBHWDKRZXYEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553053 | |
| Record name | 2-(Oxan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-2-yl)ethanol | |
CAS RN |
38786-79-7 | |
| Record name | 2-(Oxan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

